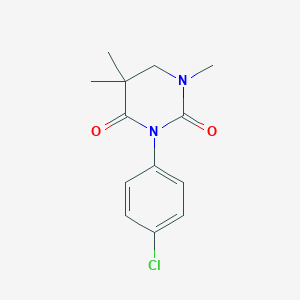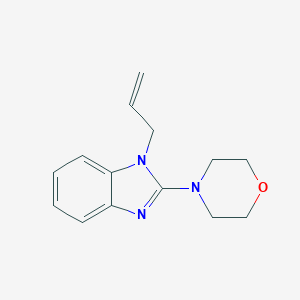
1-allyl-2-(4-morpholinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-(4-morpholinyl)-1H-benzimidazole, also known as ABZAM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. ABZAM is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of tubulin polymerization and has been shown to exhibit antitumor, antifungal, and antiparasitic activities.
Mecanismo De Acción
1-allyl-2-(4-morpholinyl)-1H-benzimidazole works by inhibiting the polymerization of tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, 1-allyl-2-(4-morpholinyl)-1H-benzimidazole prevents the formation of microtubules, which are essential for cell division and proliferation. This leads to the arrest of cell division and ultimately results in cell death.
Biochemical and Physiological Effects:
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-allyl-2-(4-morpholinyl)-1H-benzimidazole. One area of interest is the development of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's potential as an antiparasitic agent, particularly in the treatment of neglected tropical diseases such as Chagas disease and leishmaniasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's antitumor activity and to identify potential drug targets for the development of novel anticancer drugs.
Métodos De Síntesis
The synthesis of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole involves the reaction of 2-(4-morpholinyl)-1H-benzimidazole with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus.
Propiedades
Nombre del producto |
1-allyl-2-(4-morpholinyl)-1H-benzimidazole |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
4-(1-prop-2-enylbenzimidazol-2-yl)morpholine |
InChI |
InChI=1S/C14H17N3O/c1-2-7-17-13-6-4-3-5-12(13)15-14(17)16-8-10-18-11-9-16/h2-6H,1,7-11H2 |
Clave InChI |
FVNDLYXRMDRNKQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
SMILES canónico |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
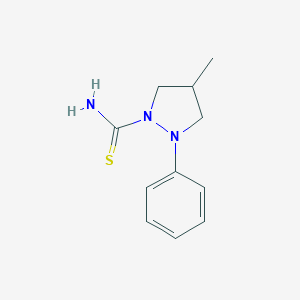
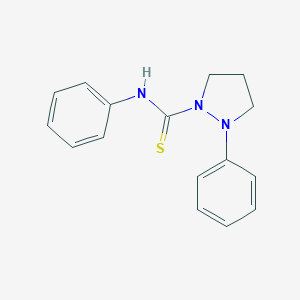
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
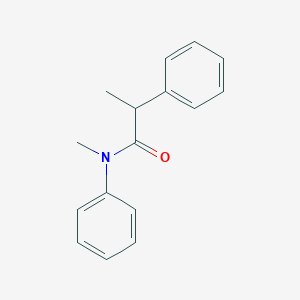
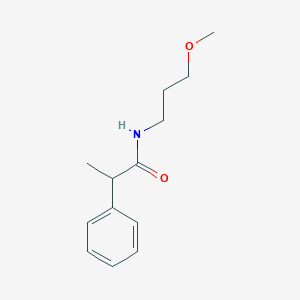
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
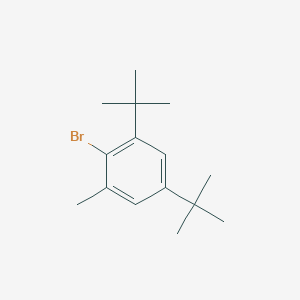
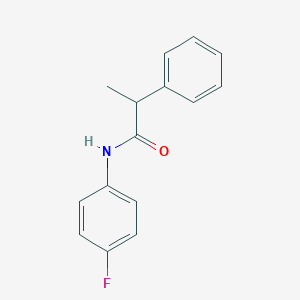
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
